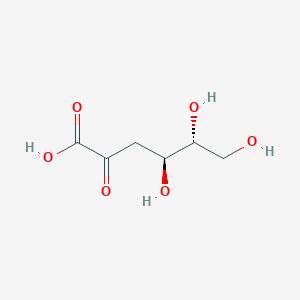

2-Keto-3-deoxygluconate

Description

Structure

3D Structure

Properties

IUPAC Name |

(4R,5R)-4,5,6-trihydroxy-2-oxohexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c7-2-5(10)3(8)1-4(9)6(11)12/h3,5,7-8,10H,1-2H2,(H,11,12)/t3-,5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPAMZTWLKIDIOP-NQXXGFSBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CO)O)O)C(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H](CO)O)O)C(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201344318 |

Source

|

| Record name | 2-Oxo-3-deoxygalactonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201344318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | 2-Keto-3-deoxy-D-gluconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001353 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

56742-44-0, 17510-99-5 |

Source

|

| Record name | 2-Oxo-3-deoxygalactonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056742440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxo-3-deoxygalactonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201344318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Keto-3-deoxy-D-gluconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001353 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pivotal Role of 2-Keto-3-deoxygluconate (KDG) in Microbial Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Keto-3-deoxygluconate (KDG) is a crucial six-carbon keto acid intermediate situated at the crossroads of several key carbohydrate metabolic pathways in a wide array of microorganisms, spanning Archaea, Bacteria, and Eukarya.[1] Its significance is most pronounced in the Entner-Doudoroff (ED) pathway and its variations, which are central to the catabolism of sugars and sugar acids. Beyond core glycolysis, KDG is a key metabolite in the degradation of complex biopolymers such as pectin and alginate, highlighting its importance in microbial carbon cycling and pathogenesis.[2][3][4][5] This technical guide provides a comprehensive overview of the generation, metabolic fate, and regulation of KDG, offering insights for researchers in microbiology, biochemistry, and drug development.

Introduction: The Centrality of KDG in Microbial Carbon Metabolism

Microbial metabolism is a complex network of biochemical reactions essential for energy production and the synthesis of cellular components. Within this network, certain intermediates serve as critical nodes, channeling the flow of carbon from diverse sources into central metabolic pathways. This compound (KDG) is one such pivotal intermediate.[1] While perhaps less universally known than glucose-6-phosphate or pyruvate, KDG plays an indispensable role in the metabolic strategies of many microorganisms, particularly those employing the Entner-Doudoroff (ED) pathway. The ED pathway is a major route for glucose catabolism in many gram-negative bacteria and is also found in some gram-positive bacteria and archaea.[6][7] Understanding the metabolism of KDG is not only fundamental to comprehending microbial physiology but also holds potential for applications in metabolic engineering and the development of novel antimicrobial agents.[1][8]

Metabolic Pathways Involving KDG

KDG is primarily associated with variations of the Entner-Doudoroff pathway. These pathways provide alternative routes for the oxidation of glucose and other sugar acids to pyruvate, a key entry point into the citric acid cycle.

The Entner-Doudoroff (ED) Pathway and its Modifications

The ED pathway can be broadly categorized into three main types based on the phosphorylation state of the intermediates: the classical (phosphorylative), the non-phosphorylative, and the semi-phosphorylative pathways.

-

Classical (Phosphorylative) ED Pathway: In this pathway, the phosphorylated counterpart of KDG, 2-keto-3-deoxy-6-phosphogluconate (KDPG), is the key intermediate.[6][7] Glucose is first phosphorylated to glucose-6-phosphate, which is then oxidized to 6-phosphogluconate. A dehydratase then converts 6-phosphogluconate to KDPG.[6] The enzyme KDPG aldolase then cleaves KDPG into pyruvate and glyceraldehyde-3-phosphate (G3P).[6][9][10][11][12] The G3P is further metabolized through the lower part of the glycolytic pathway to yield another molecule of pyruvate.[6]

-

Non-phosphorylative ED (npED) Pathway: This pathway, notably found in some archaea like Sulfolobus species and Picrophilus torridus, involves the direct cleavage of unphosphorylated KDG.[7][13][14][15] Glucose is oxidized to gluconate, which is then dehydrated to form KDG.[13][15] A specific KDG aldolase then cleaves KDG into pyruvate and glyceraldehyde.[13][15] The glyceraldehyde is subsequently oxidized to glycerate, phosphorylated to 2-phosphoglycerate, and finally converted to pyruvate.[7][14] This pathway is characterized by the absence of phosphorylated intermediates in its initial stages.

-

Semi-phosphorylative ED (spED) Pathway: This modified pathway is found in organisms such as the haloarchaeon Haloferax volcanii.[15][16] Similar to the npED pathway, glucose is converted to KDG. However, KDG is then phosphorylated by a specific KDG kinase (KdgK) to form KDPG.[14][16][17] KDPG is then cleaved by KDPG aldolase into pyruvate and G3P, which then enters the conventional glycolytic pathway.[14][16]

Visualizing the Entner-Doudoroff Pathway Variations

Figure 1: Variations of the Entner-Doudoroff Pathway.

Enzymology of KDG Metabolism

Two key enzymes are central to the metabolic fate of KDG: KDG kinase and KDG/KDPG aldolase.

KDG Kinase (KdgK)

KDG kinase (EC 2.7.1.45) catalyzes the ATP-dependent phosphorylation of KDG to KDPG.[18][19] This enzyme is a critical component of the semi-phosphorylative ED pathway and the degradation pathways of uronic acids.[17][19] In Escherichia coli, the gene encoding KDG kinase is kdgK.[18][20][21] The activity of KdgK channels KDG into the classical ED pathway for further catabolism.

KDPG Aldolase (KdgA)

KDPG aldolase (EC 4.1.2.14) is a class I aldolase that catalyzes the reversible cleavage of KDPG into pyruvate and glyceraldehyde-3-phosphate.[9][11][12][22] The reaction proceeds through the formation of a Schiff base intermediate with a lysine residue in the active site.[12] While its primary substrate is KDPG, some KDPG aldolases exhibit bifunctionality and can also cleave KDG, albeit with lower efficiency.[13] In E. coli, this enzyme is encoded by the kdgA gene.[20]

Regulation of KDG Metabolism: The KdgR Regulon

The expression of genes involved in KDG metabolism is tightly regulated to ensure an efficient response to the availability of specific carbon sources. In many bacteria, including the well-studied E. coli and the plant pathogen Dickeya dadantii, this regulation is primarily orchestrated by the KdgR repressor protein.[5][20][21][23][24]

The KdgR regulon is a classic example of negative regulation. The kdgR gene encodes a repressor protein that binds to operator regions in the promoters of target genes, blocking their transcription in the absence of an inducer.[20][21] The true inducer of the regulon is KDG.[25] When KDG is present in the cytoplasm, it binds to the KdgR repressor, causing a conformational change that leads to its dissociation from the DNA, thereby allowing the transcription of the regulated genes.[26]

The genes under the control of KdgR typically include those encoding:

-

Transport systems: for the uptake of KDG and its precursors (e.g., kdgT).[20][27][28][29]

-

Catabolic enzymes: such as KDG kinase (kdgK) and KDPG aldolase (kdgA).[20][21][23]

-

Enzymes for pectin and alginate degradation: which generate KDG as a downstream product.[25][26]

Visualizing the KdgR Regulon

Figure 2: Negative regulation of the Kdg regulon by the KdgR repressor.

KDG in the Catabolism of Complex Polysaccharides

The role of KDG extends beyond simple sugar metabolism. It is a central intermediate in the microbial degradation of abundant plant and algal polysaccharides, namely pectin and alginate.

Pectin Degradation

Pectin is a major component of the plant cell wall.[26] Pectinolytic microorganisms, including many plant pathogens, secrete a battery of enzymes to depolymerize pectin into smaller oligosaccharides and monosaccharides.[26] These breakdown products are then transported into the cell and funneled into a central metabolic pathway that converges on the formation of KDG.[25][26] The degradation of galacturonate, the main component of pectin, proceeds through a series of enzymatic steps that ultimately yield KDG, which then induces the KdgR regulon, further upregulating the expression of pectinolytic enzymes.[25]

Alginate Degradation

Alginate, a major polysaccharide in the cell walls of brown algae, is another significant source of carbon for marine bacteria.[2][30] The microbial metabolism of alginate involves the action of alginate lyases, which break down the polymer into unsaturated uronates.[30] These monomers are then converted through a series of enzymatic reactions to KDG.[2][8][30] A recently identified enzyme, KdgF, plays a crucial role in the linearization of these unsaturated uronates, facilitating the efficient production of KDG.[2][3][4][5] The resulting KDG is subsequently phosphorylated to KDPG and cleaved by KDPG aldolase, feeding into central metabolism.[8]

Experimental Protocols for Studying KDG Metabolism

Assay for KDPG Aldolase Activity

This protocol describes a continuous spectrophotometric assay for KDPG aldolase based on the oxidation of NADH in a coupled reaction with lactate dehydrogenase.

Principle: KDPG aldolase cleaves KDPG to pyruvate and G3P. The pyruvate produced is then reduced to lactate by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored over time.

Materials:

-

KDPG (substrate)

-

NADH

-

Lactate dehydrogenase (LDH)

-

Tris-HCl buffer (pH 7.5)

-

Cell-free extract or purified KDPG aldolase

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, NADH, and LDH in a cuvette.

-

Add the cell-free extract or purified enzyme to the reaction mixture and incubate for a few minutes to establish a baseline.

-

Initiate the reaction by adding KDPG.

-

Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of NADH oxidation (ε = 6220 M⁻¹cm⁻¹).

Self-Validation:

-

Run a control reaction without KDPG to ensure that the observed activity is substrate-dependent.

-

Run a control without the enzyme source to check for non-enzymatic degradation of KDPG.

Workflow for KDPG Aldolase Assay

Figure 3: Workflow for the spectrophotometric assay of KDPG aldolase.

Quantitative Data Summary

| Enzyme | Organism | Substrate | K_m (mM) | Optimal pH | Optimal Temp (°C) |

| KDG Kinase | Flavobacterium sp. UMI-01 | KDG | - | ~7.0 | 50 |

| KDPG Aldolase | Flavobacterium sp. UMI-01 | KDPG | - | ~7.5 | 40 |

| KDG Kinase | Serratia marcescens | KDG | - | ~7.0 | 50 |

| KDPG Aldolase | Escherichia coli | KDPG | - | - | - |

| KDG Aldolase | Sulfolobus acidocaldarius | Pyruvate & D,L-GA | - | ~6.0 | 70 |

Note: Kinetic data can vary significantly with experimental conditions. The table provides approximate values based on available literature.[8][19][31]

Conclusion and Future Directions

This compound is a metabolite of profound importance in microbial physiology, acting as a central hub in the catabolism of a wide range of carbohydrates. Its role in the Entner-Doudoroff pathway and its connection to the degradation of complex biopolymers underscore its significance in microbial carbon metabolism. The intricate regulation of KDG metabolic pathways, exemplified by the KdgR regulon, provides a fascinating model for understanding gene regulation in response to nutritional cues.

For drug development professionals, the enzymes of KDG metabolism, particularly those in pathogenic bacteria, represent potential targets for novel antimicrobial agents. The unique nature of the ED pathway in many pathogens, compared to the glycolytic pathway in humans, offers a window for selective inhibition. Future research should focus on the structural and mechanistic details of the enzymes involved in KDG metabolism from a wider range of microorganisms, which will undoubtedly open new avenues for biotechnological applications and therapeutic interventions.

References

- Fullerton, S. W., et al. (2006). Mechanism of the Class I KDPG aldolase. PubMed.

- Conway, T. (1992). What's for Dinner?: Entner-Doudoroff Metabolism in Escherichia coli. PubMed Central.

- M-CSA. (n.d.). 2-dehydro-3-deoxy-phosphogluconate aldolase.

- Wikipedia. (n.d.).

- Reher, M., et al. (2010).

- Condemine, G., & Robert-Baudouy, J. (1987). This compound Transport System in Erwinia Chrysanthemi. PubMed.

- Ahmed, H., et al. (2005).

- Condemine, G., & Robert-Baudouy, J. (1987). This compound transport system in Erwinia chrysanthemi. PubMed Central.

- Johnsen, U., et al. (2009).

- Benchchem. (n.d.). This compound|C6H10O6|Research Chemical. Benchchem.

- Pouysségur, J., & Stoeber, F. (1974). Genetic control of the 2-keto-3-deoxy-d-gluconate metabolism in Escherichia coli K-12: kdg regulon. PubMed.

- Vlahos, C. J., & Dekker, E. E. (1986). Covalent intermediate trapped in 2-keto-3-deoxy-6- phosphogluconate (KDPG)

- Wikipedia. (n.d.).

- Pouysségur, J., & Stoeber, F. (1974). Genetic Control of the 2-Keto-3-Deoxy-d-Gluconate Metabolism in Escherichia coli K-12: kdg Regulon. PubMed Central.

- Hobbs, J. K., et al. (2016).

- Hobbs, J. K., et al. (2016).

- Hobbs, J. K., et al. (2016).

- Fullerton, S. W., et al. (2006). Mechanism of the class I KDPG aldolase.

- Abbott, D. W., & Boraston, A. B. (2008). Structural Biology of Pectin Degradation by Enterobacteriaceae. PubMed Central.

- Pouysségur, J., & Stoeber, F. (1974). Genetic Control of the 2-Keto-3-Deoxy-d-Gluconate Metabolism in Escherichia coli K-12: kdg Regulon. ASM Journals.

- ResearchGate. (n.d.).

- Takase, R., et al. (2014). Identification of 2-keto-3-deoxy-d-Gluconate Kinase and 2-keto-3-deoxy-d-Phosphogluconate Aldolase in an Alginate-Assimilating Bacterium, Flavobacterium sp. Strain UMI-01. NIH.

- Johnsen, U., et al. (2009).

- Steinkellner, G., et al. (2020).

- Hobbs, J. K., et al. (2016).

- Condemine, G., & Robert-Baudouy, J. (1987). This compound transport system in Erwinia chrysanthemi. ASM Journals.

- Pouysségur, J., & Lagarde, A. (1973). [2-Keto-3-deoxy-gluconate transport system in E.

- Buchanan, C. L., et al. (2006). Biochemical and structural exploration of the catalytic capacity of Sulfolobus KDG aldolases. Biochemical Journal.

- SubtiWiki. (n.d.).

- Roy, S., et al. (2012). Carbon catabolite repression in pectin digestion by the phytopathogen Dickeya dadantii. PubMed Central.

- UniProt. (n.d.). kdgK - 2-dehydro-3-deoxygluconokinase - Escherichia coli (strain K12). UniProtKB.

- Zhang, L., et al. (2021). Bacterial alginate metabolism: an important pathway for bioconversion of brown algae. Biotechnology for Biofuels.

- ResearchGate. (n.d.). Effect of temperature on KDG kinase activity.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] KdgF, the missing link in the microbial metabolism of uronate sugars from pectin and alginate | Semantic Scholar [semanticscholar.org]

- 4. KdgF, the missing link in the microbial metabolism of uronate sugars from pectin and alginate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. What’s for Dinner?: Entner-Doudoroff Metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Entner–Doudoroff pathway - Wikipedia [en.wikipedia.org]

- 8. Identification of 2-keto-3-deoxy-d-Gluconate Kinase and 2-keto-3-deoxy-d-Phosphogluconate Aldolase in an Alginate-Assimilating Bacterium, Flavobacterium sp. Strain UMI-01 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of the Class I KDPG aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 11. 2-Dehydro-3-deoxy-phosphogluconate aldolase - Wikipedia [en.wikipedia.org]

- 12. pnas.org [pnas.org]

- 13. journals.asm.org [journals.asm.org]

- 14. The semi-phosphorylative Entner–Doudoroff pathway in hyperthermophilic archaea: a re-evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Key Enzymes of the Semiphosphorylative Entner-Doudoroff Pathway in the Haloarchaeon Haloferax volcanii: Characterization of Glucose Dehydrogenase, Gluconate Dehydratase, and 2-Keto-3-Deoxy-6-Phosphogluconate Aldolase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. Frontiers | Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus [frontiersin.org]

- 18. uniprot.org [uniprot.org]

- 19. researchgate.net [researchgate.net]

- 20. Genetic control of the 2-keto-3-deoxy-d-gluconate metabolism in Escherichia coli K-12: kdg regulon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Genetic Control of the 2-Keto-3-Deoxy-d-Gluconate Metabolism in Escherichia coli K-12: kdg Regulon - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. journals.asm.org [journals.asm.org]

- 24. Carbon catabolite repression in pectin digestion by the phytopathogen Dickeya dadantii - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Structural Biology of Pectin Degradation by Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 27. journals.asm.org [journals.asm.org]

- 28. [2-Keto-3-deoxy-gluconate transport system in E. coli K 12: map location of a structural gene and of its operator] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. SubtiWiki [subtiwiki.uni-goettingen.de]

- 30. researchgate.net [researchgate.net]

- 31. Biochemical and structural exploration of the catalytic capacity of Sulfolobus KDG aldolases - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Machinery: A Technical Guide to the Discovery and Core Principles of the 2-Keto-3-Deoxygluconate (KDG) Pathway in Bacteria

This guide provides an in-depth exploration of the 2-keto-3-deoxygluconate (KDG) pathway, a crucial route in bacterial carbon metabolism. Tailored for researchers, scientists, and drug development professionals, this document delves into the landmark discoveries, core enzymatic players, regulatory networks, and the key experimental methodologies that have been instrumental in elucidating this elegant metabolic solution.

Introduction: Beyond Glycolysis - A Niche for Sugar Acid Catabolism

For decades, the Embden-Meyerhof-Parnas (EMP) pathway, or glycolysis, was considered the central pillar of glucose metabolism. However, pioneering work in the mid-20th century began to reveal alternative routes, particularly in organisms thriving in unique metabolic landscapes. The discovery of the Entner-Doudoroff (ED) pathway in the bacterium Pseudomonas saccharophila by Michael Doudoroff and Nathan Entner in 1952 was a watershed moment.[1] They observed that this organism catabolized glucose to pyruvate through a series of reactions distinct from glycolysis, notably bypassing the fructose-1,6-bisphosphate intermediate.[2] Central to this newly discovered pathway was the formation and subsequent cleavage of a unique six-carbon sugar acid intermediate: 2-keto-3-deoxy-6-phosphogluconate (KDPG). This discovery laid the groundwork for understanding a broader metabolic strategy in the microbial world, one particularly adept at utilizing sugar acids, abundant in many natural environments.

The KDG pathway, in its various forms, represents a vital adaptation for numerous bacterial species, including important commensals and pathogens like Escherichia coli and Pseudomonas aeruginosa.[1][3] Its significance extends from enabling survival in diverse ecological niches, such as the mammalian gut, to its potential as a target for novel antimicrobial strategies.[1][4] This guide will dissect the core components of this pathway, providing both the foundational knowledge and the practical insights necessary for its study and exploitation.

The Enzymatic Core: Catalyzing the Conversion of Sugar Acids

The KDG pathway is characterized by a set of unique enzymes that orchestrate the conversion of various sugar acids into central metabolic intermediates. The canonical pathway, often referred to as the phosphorylative Entner-Doudoroff pathway, involves the key intermediate KDPG. However, variations of this pathway, such as the semi-phosphorylative and non-phosphorylative routes, directly involve this compound (KDG).

Key Enzymes and Their Mechanistic Significance

The central enzymatic players in the KDG pathway are:

-

6-Phosphogluconate Dehydratase (Edd): This enzyme catalyzes the dehydration of 6-phosphogluconate to form KDPG. This is a critical step that commits the substrate to the ED pathway.

-

2-Keto-3-deoxy-6-phosphogluconate Aldolase (Eda or KDPG Aldolase): This Class I aldolase is the hallmark enzyme of the pathway. It catalyzes the reversible retro-aldol cleavage of KDPG into pyruvate and glyceraldehyde-3-phosphate (G3P).[5][6] The G3P can then enter the lower stages of glycolysis to generate ATP and NADH. The mechanism of KDPG aldolase involves the formation of a Schiff base intermediate with a conserved lysine residue in the active site.[7][8]

-

This compound Kinase (KDGK): In the semi-phosphorylative ED pathway, KDG is first phosphorylated by KDGK to form KDPG, which is then cleaved by KDPG aldolase.[9][10] This enzyme is crucial for channeling KDG derived from the breakdown of pectins and alginates into the central metabolic pathway.[11]

The interplay of these enzymes allows bacteria to efficiently funnel a variety of sugar acids into energy production and biosynthesis.

Visualizing the Flow: The KDG Pathway and its Connection to Central Metabolism

To appreciate the elegance of this metabolic route, it is essential to visualize its connection to the broader metabolic network of the cell.

Caption: The KDG pathway and its integration with central metabolism.

Regulation of the KDG Pathway: A Tightly Controlled Metabolic Switch

The expression of the genes encoding the KDG pathway enzymes is meticulously regulated to ensure that they are only produced when needed, preventing wasteful energy expenditure. In Escherichia coli, the genes for the key enzymes, edd (6-phosphogluconate dehydratase) and eda (KDPG aldolase), form an operon that is under the control of the GntR regulon.[1] The metabolism of KDG itself is controlled by the kdg regulon, which includes the structural genes for KDG kinase (kdgK) and a KDG transporter, and is negatively regulated by the KdgR repressor protein.[3][12]

The binding of the KdgR repressor to its operator site on the DNA prevents the transcription of the kdg operon. When KDG or a related metabolite is present, it acts as an inducer, binding to KdgR and causing a conformational change that leads to its dissociation from the DNA, thereby allowing transcription to proceed. This classic example of negative regulation ensures a rapid and efficient response to the availability of specific sugar acids.

Experimental Cornerstones: Methodologies for Studying the KDG Pathway

The elucidation of the KDG pathway has been dependent on a suite of robust experimental techniques. This section provides an overview of the key methodologies, emphasizing the rationale behind their application.

Enzyme Assays: Quantifying Catalytic Activity

The activity of the core KDG pathway enzymes can be quantified using spectrophotometric assays. A widely used method for assaying KDPG aldolase activity is a coupled enzyme assay.

Rationale for the Coupled Assay: Direct measurement of the products of the KDPG aldolase reaction, pyruvate and glyceraldehyde-3-phosphate, can be challenging. A coupled assay links the production of one of these products to a second, easily measurable reaction. In this case, the pyruvate produced is used as a substrate by lactate dehydrogenase (LDH), which catalyzes its reduction to lactate with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, due to the oxidation of NADH, is directly proportional to the rate of pyruvate formation and thus the activity of KDPG aldolase.[8][13]

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing:

-

Tris-HCl buffer (e.g., 50 mM, pH 7.5)

-

NADH (e.g., 0.2 mM)

-

Lactate Dehydrogenase (a surplus of activity, e.g., 10 units)

-

The enzyme sample (cell extract or purified KDPG aldolase)

-

-

Initiation of the Reaction: Start the reaction by adding the substrate, KDPG (e.g., 2 mM).

-

Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculation of Activity: The rate of the reaction (ΔA340/min) can be used to calculate the enzyme activity, typically expressed in units (μmol of substrate converted per minute), using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

This same principle can be adapted to assay KDG kinase activity. In this setup, KDG and ATP are provided as substrates for KDG kinase. The KDPG produced is then immediately cleaved by an excess of added KDPG aldolase, and the resulting pyruvate is measured using the LDH-coupled reaction as described above.[14]

Investigating Gene Regulation: Unraveling the Control Mechanisms

Understanding the regulation of the kdg operon has been achieved through a combination of genetic and molecular biology techniques.

DNase I footprinting is a powerful in vitro technique used to identify the specific DNA sequence to which a protein, such as the KdgR repressor, binds.

Principle of the Technique: A DNA fragment containing the suspected protein binding site is radioactively labeled at one end. This labeled DNA is then incubated with the protein of interest. Subsequently, the DNA-protein mixture is treated with a low concentration of DNase I, an endonuclease that cleaves the DNA backbone. The protein bound to its specific site on the DNA will protect that region from cleavage by DNase I. When the resulting DNA fragments are separated by size on a denaturing polyacrylamide gel, the protected region will appear as a "footprint," a gap in the ladder of DNA fragments compared to a control reaction without the protein.[1][10][12][15][16]

Caption: A schematic workflow of a DNase I footprinting experiment.

To study the regulation of the kdg operon in a living cell, researchers often employ reporter gene fusions. The lacZ gene, encoding the enzyme β-galactosidase, is a common choice for a reporter.

Rationale: A lacZ fusion is constructed by placing the promoter and regulatory region of the kdg operon upstream of the lacZ coding sequence. This construct is then introduced into the bacterium. The expression of β-galactosidase, which can be easily measured by a colorimetric assay using a substrate like ONPG (o-nitrophenyl-β-D-galactopyranoside), now serves as a proxy for the transcriptional activity of the kdg promoter. By growing the bacteria under different conditions (e.g., in the presence or absence of KDG) and measuring β-galactosidase activity, one can quantify the induction or repression of the kdg operon.[3][5][17][18][19]

Quantitative Insights: Enzyme Kinetics of the KDG Pathway

A deeper understanding of the efficiency and substrate specificity of the KDG pathway enzymes comes from the analysis of their kinetic parameters.

| Enzyme | Organism | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| 6-Phosphogluconate Dehydratase (Edd) | Caulobacter crescentus | 6-Phosphogluconate | 0.3 | 61.6 (Vmax in U/mg) | N/A | [9][17] |

| KDPG Aldolase (Eda) | Escherichia coli | KDPG | ~0.2 | ~80 | 8.0 x 10⁵ | [6] |

| KDPGal Aldolase | Escherichia coli | KDPGal | 0.2 | 4 | 1.9 x 10⁴ | [6] |

| This compound Kinase (KDGK) | Sulfolobus tokodaii | KDG | 0.027 | N/A | N/A | [4] |

| This compound Kinase (KDGK) | Sulfolobus tokodaii | ATP | 0.057 | N/A | N/A | [4] |

| This compound Kinase (KDGK) | Escherichia coli | KDG | 0.001 | N/A | N/A | [16] |

| This compound Kinase (KDGK) | Escherichia coli | ATP | 0.001 | N/A | N/A | [16] |

Note: N/A indicates that the data was not available in the cited sources. The Vmax for Edd from C. crescentus was reported in U/mg, which is not directly convertible to kcat without the molecular weight and assuming purity.

Conclusion and Future Directions

The discovery and elucidation of the this compound pathway have profoundly expanded our understanding of bacterial carbon metabolism. From its initial identification as an alternative to glycolysis to the detailed characterization of its enzymes and regulatory circuits, the study of the KDG pathway continues to be a vibrant area of research. The experimental approaches detailed in this guide have been fundamental to this progress and remain essential tools for further exploration.

Future research in this field is likely to focus on several key areas. The diversity and evolution of the KDG pathway in different bacterial phyla and its role in complex microbial communities are still being uncovered. Furthermore, the unique enzymes of this pathway present attractive targets for the development of novel antimicrobial agents. A thorough understanding of the structure, function, and regulation of the KDG pathway, grounded in the robust experimental methodologies outlined here, will be critical for advancing these exciting frontiers.

References

- Allard, J., et al. (2001). The crystal structure of 2-keto-3-deoxy-6-phosphogluconate aldolase from Escherichia coli. Acta Crystallographica Section D: Biological Crystallography, 57(3), 447-450.

- Ahmed, H., et al. (2017). Identification of 2-keto-3-deoxy-d-Gluconate Kinase and 2-keto-3-deoxy-d-Phosphogluconate Aldolase in an Alginate-Assimilating Bacterium, Flavobacterium sp. Strain UMI-01. Marine Drugs, 15(2), 49.

- Conway, T. (1992). The Entner-Doudoroff pathway: history, physiology and molecular biology. FEMS Microbiology Reviews, 103(1), 1-27.

- Pouydebat, M., et al. (1992). Genetic control of the 2-keto-3-deoxy-d-gluconate metabolism in Escherichia coli K-12: the kdg regulon. Journal of Bacteriology, 174(13), 4249-4255.

- Peekhaus, N., & Conway, T. (1998). What's for dinner?: Entner-Doudoroff metabolism in Escherichia coli. Journal of Bacteriology, 180(14), 3495-3502.

- Ohshima, T., et al. (2007). Gene expression and characterization of this compound kinase, a key enzyme in the modified Entner-Doudoroff pathway of the aerobic and acidophilic hyperthermophile Sulfolobus tokodaii.

- Brenowitz, M., et al. (1986). Quantitative DNase footprint titration: a method for studying protein-DNA interactions. Methods in Enzymology, 130, 132-181.

- Gussin, G. N. (1996). Northern Blot Analysis. In Current Protocols in Molecular Biology. John Wiley & Sons, Inc.

- Pujic, P., et al. (1998). The kdgRKAT operon of Bacillus subtilis: detection of the transcript and regulation by the kdgR and ccpA genes. Microbiology, 144(11), 3111-3118.

- Mavridis, I. M., et al. (1982). The structure of 2-keto-3-deoxy-6-phosphogluconate aldolase from Pseudomonas putida at 2.8 Å resolution. Journal of Molecular Biology, 162(2), 459-486.

- Bator, A. M., et al. (2020). Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus. Frontiers in Bioengineering and Biotechnology, 8, 185.

- Bator, A. M., et al. (2020). Corrigendum: Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus. Frontiers in Bioengineering and Biotechnology, 8, 599.

- Guarente, L. (1983). Yeast promoters and lacZ fusions designed to study expression of cloned genes in yeast. Methods in Enzymology, 101, 181-191.

- Cynkin, M. A., & Ashwell, G. (1960). Uronic acid metabolism in bacteria. IV. Purification and properties of 2-keto-3-deoxy-D-gluconokinase in Escherichia coli. Journal of Biological Chemistry, 235(6), 1576-1579.

- Fullerton, S. W., et al. (2007). Characterization and crystal structure of Escherichia coli KDPGal aldolase. Archives of Biochemistry and Biophysics, 464(2), 234-242.

- Sambrook, J., & Russell, D. W. (2001). Molecular Cloning: A Laboratory Manual (3rd ed.).

- Ausubel, F. M., et al. (Eds.). (2003). Current Protocols in Molecular Biology. John Wiley & Sons, Inc.

- Esposito, D., & Chatterjee, D. K. (2006). Enhancement of solubility of foreign proteins in Escherichia coli by coexpression of chaperone genes. In Methods in Molecular Biology (Vol. 328, pp. 119-133). Humana Press.

- UniProt Consortium. (2023). UniProt: the universal protein knowledgebase in 2023. Nucleic Acids Research, 51(D1), D523-D531. (Accession P37647 for KDGK_ECOLI)

- Miller, J. H. (1972). Experiments in molecular genetics.

- Lehninger, A. L., Nelson, D. L., & Cox, M. M. (2017). Lehninger principles of biochemistry (7th ed.). W.H. Freeman.

- Casadaban, M. J., & Cohen, S. N. (1980). Analysis of gene control signals by DNA fusion and cloning in Escherichia coli. Journal of Molecular Biology, 138(2), 179-207.

- St-Pierre, F., & Endy, D. (2008). Determination of cell-free transcription-translation reaction composition for configurable custom-designed synthetic biological circuits. In Methods in Enzymology (Vol. 497, pp. 219-241). Academic Press.

- Hobbs, J. K., et al. (2016). KdgF, the missing link in the microbial metabolism of uronate sugars from pectin and alginate. Proceedings of the National Academy of Sciences, 113(22), 6208-6213.

-

Wikipedia contributors. (2023, December 14). Enzyme kinetics. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]

-

Wikipedia contributors. (2023, August 29). 2-Dehydro-3-deoxy-phosphogluconate aldolase. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]

-

Mechanism and Catalytic Site Atlas (M-CSA). (n.d.). 2-dehydro-3-deoxy-phosphogluconate aldolase. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Lactate Dehydrogenase. Retrieved from [Link]

-

Creative BioMart. (n.d.). DNase I Footprinting. Retrieved from [Link]

- O'Farrell, P. H. (1975). High resolution two-dimensional electrophoresis of proteins. Journal of Biological Chemistry, 250(10), 4007-4021.

- Jiang, X., et al. (2004). Site-directed Mutagenesis Identifies Residues Involved in Ligand Recognition in the Human A2a Adenosine Receptor. Journal of Biological Chemistry, 279(15), 15064-15072.

- Cornish-Bowden, A. (2012). Chapter 6. Enzyme Kinetics. In Fundamentals of Enzyme Kinetics (4th ed., pp. 113-148). Wiley-Blackwell.

- Ho, S. N., et al. (1989). Site-directed mutagenesis by overlap extension using the polymerase chain reaction. Gene, 77(1), 51-59.

-

Khan Academy. (n.d.). Steady states and the Michaelis Menten equation. Retrieved from [Link]

-

OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]

- Sosic, Z., et al. (2023). Current Analytical Strategies for mRNA-Based Therapeutics. Pharmaceutics, 15(3), 885.

- Lottin, S., et al. (2001). Clinical Utility of Lactate Dehydrogenase: A Historical Perspective. Clinical Chemistry, 47(5), 817-818.

- Williams, D. C., et al. (2014). Identification and characterization of this compound kinase and 2-keto-3-deoxygalactonate kinase in the haloarchaeon Haloferax volcanii. FEMS Microbiology Letters, 361(1), 76-83.

-

RCSB PDB. (2000). 1FQ0: KDPG ALDOLASE FROM ESCHERICHIA COLI. Retrieved from [Link]

- O'Connell, J., et al. (1998). Quantitative measurement of mRNA expression by competitive RT-PCR. Methods in Molecular Biology, 92, 183-193.

- Farhana, A., & Lappin, S. L. (2023). Biochemistry, Lactate Dehydrogenase. In StatPearls.

- Koukourakis, M. I., et al. (2021). The usefulness of lactate dehydrogenase measurements in current oncological practice. Cancers, 13(16), 4048.

-

Bio-Rad Laboratories. (n.d.). Protein Expression and Purification Series. Retrieved from [Link]

-

Assay Genie. (n.d.). Lactate dehydrogenase (LDH) Colorimetric Assay Kit (WST-8 method). Retrieved from [Link]

- Maltha, J., et al. (2014). Comparative performance of aldolase and lactate dehydrogenase rapid diagnostic tests in Plasmodium vivax detection. Malaria Journal, 13, 284.

- Maltha, J., et al. (2014). Comparative performance of aldolase and lactate dehydrogenase rapid diagnostic tests in Plasmodium vivax detection. Malaria Journal, 13, 284.

Sources

- 1. DNase I footprinting [gene.mie-u.ac.jp]

- 2. Cloning, expression, purification, crystallization and preliminary X-ray diffraction analysis of 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase from Streptococcus suis serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comprehensive toolbox for the rapid construction of lacZ fusion reporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gene expression and characterization of this compound kinase, a key enzyme in the modified Entner-Doudoroff pathway of the aerobic and acidophilic hyperthermophile Sulfolobus tokodaii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Construction and evaluation of a cea-lacZ gene fusion for the detection of environmental mutagens and carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization and crystal structure of Escherichia coli KDPGal aldolase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jackwestin.com [jackwestin.com]

- 8. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of 2-keto-3-deoxy-d-Gluconate Kinase and 2-keto-3-deoxy-d-Phosphogluconate Aldolase in an Alginate-Assimilating Bacterium, Flavobacterium sp. Strain UMI-01 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. med.upenn.edu [med.upenn.edu]

- 11. biorxiv.org [biorxiv.org]

- 12. research.fredhutch.org [research.fredhutch.org]

- 13. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Identification of 2-keto-3-deoxy-d-Gluconate Kinase and 2-keto-3-deoxy-d-Phosphogluconate Aldolase in an Alginate-Assimilating Bacterium, Flavobacterium sp. Strain UMI-01 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]

- 16. DNase I Footprinting - Creative BioMart [creativebiomart.net]

- 17. The use of lacZ gene fusions in the studies of mammalian development: developmental regulation of mammalian homeobox genes in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Construction and use of gene fusions to lacZ (beta-galactosidase) that are expressed in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Construction of a translational lacZ fusion system to study gene regulation in Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Function of 2-Keto-3-deoxygluconate in Pectin and Alginate Degradation

Abstract

The microbial degradation of complex polysaccharides is a cornerstone of global carbon cycling and holds immense potential for biotechnological applications, including biofuel production and the development of novel therapeutics. This technical guide provides a comprehensive exploration of the pivotal role of 2-keto-3-deoxygluconate (KDG) as a central metabolic intermediate in the catabolism of two abundant polysaccharides: pectin and alginate. We will delve into the distinct enzymatic pathways that converge upon KDG, the key enzymes responsible for its formation and subsequent metabolism, and the regulatory networks that govern these processes. Furthermore, this guide offers detailed experimental protocols for the characterization of key enzymes and the quantification of KDG, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to investigate these critical metabolic pathways.

Introduction: Pectin and Alginate as Abundant Biopolymers

Pectin and alginate are anionic polysaccharides that play crucial structural roles in the cell walls of terrestrial plants and marine brown algae, respectively.[1][2] Their vast abundance makes them a significant reservoir of fixed carbon. Pectin is a complex heteropolysaccharide rich in D-galacturonic acid, while alginate is a linear copolymer of β-D-mannuronate and its C-5 epimer α-L-guluronate.[3][4] The microbial degradation of these complex carbohydrates is essential for nutrient recycling in terrestrial and marine ecosystems and presents a rich source of metabolic intermediates for various industrial applications.[1][5]

The Convergence of Degradative Pathways on a Central Intermediate: this compound (KDG)

Despite their distinct origins and structural differences, the microbial degradation pathways of both pectin and alginate funnel into a common, central metabolic intermediate: this compound (KDG).[6][7] This six-carbon keto acid serves as a critical node connecting the catabolism of these complex polysaccharides to central carbon metabolism, primarily through the Entner-Doudoroff (ED) pathway and its variations.[8][9] The generation of KDG from these diverse sources underscores a principle of metabolic economy in microorganisms, allowing for the utilization of a common set of enzymes for the final stages of sugar acid metabolism.

Pectin Degradation to KDG

The microbial breakdown of pectin is initiated by the concerted action of pectinases, including polygalacturonases and pectate lyases, which depolymerize the pectin backbone into smaller oligosaccharides.[4][5] These oligomers are further processed into unsaturated or saturated galacturonate monomers. The subsequent conversion to KDG can proceed through a series of enzymatic steps. For instance, in bacteria like Dickeya dadantii, unsaturated galacturonate is converted to 5-keto-4-deoxyuronate (DKI) and then to 2,5-diketo-3-deoxygluconate (DKII), which is ultimately reduced to KDG.[5][10] Saturated galacturonate can also be catabolized to KDG through a separate series of enzymatic reactions.[10]

Alginate Degradation to KDG

The degradation of alginate is initiated by alginate lyases, which cleave the polysaccharide into unsaturated monosaccharides.[3][11] These monomers are then converted to 4-deoxy-L-erythro-5-hexoseulose uronic acid (DEHU).[11] A DEHU-specific reductase then catalyzes the reduction of DEHU to KDG, directly linking alginate catabolism to this central intermediate.[11][12]

Below is a diagram illustrating the convergence of pectin and alginate degradation pathways on KDG.

Caption: Convergence of Pectin and Alginate Degradation Pathways on KDG.

Key Enzymes in KDG Metabolism

Once formed, KDG is channeled into central metabolism through the action of two key enzymes: 2-dehydro-3-deoxygluconokinase (KDG kinase) and 2-dehydro-3-deoxy-phosphogluconate aldolase (KDPG aldolase).[12][13]

2-Dehydro-3-deoxygluconokinase (KDG Kinase; EC 2.7.1.45)

KDG kinase catalyzes the ATP-dependent phosphorylation of KDG at the C-6 position, yielding 2-dehydro-3-deoxy-D-gluconate 6-phosphate (KDPG).[12][14] This irreversible reaction commits KDG to the subsequent cleavage step.

Reaction: ATP + 2-dehydro-3-deoxy-D-gluconate ⇌ ADP + 6-phospho-2-dehydro-3-deoxy-D-gluconate[14]

2-Dehydro-3-deoxy-phosphogluconate Aldolase (KDPG Aldolase; EC 4.1.2.14)

KDPG aldolase, a key enzyme of the Entner-Doudoroff pathway, catalyzes the reversible retro-aldol cleavage of KDPG into pyruvate and D-glyceraldehyde-3-phosphate (GAP).[8][15] These products are central intermediates in glycolysis and can be readily assimilated by the cell for energy production and biosynthesis. Some archaeal KDG aldolases exhibit bifunctionality, capable of cleaving both KDG and its phosphorylated form, KDPG, which is a feature of the semi-phosphorylative Entner-Doudoroff pathway.[9][16]

Reaction: 6-phospho-2-dehydro-3-deoxy-D-gluconate ⇌ pyruvate + D-glyceraldehyde-3-phosphate

The sequential action of KDG kinase and KDPG aldolase provides an efficient route to convert the diverse carbon sources of pectin and alginate into universally metabolized intermediates.

Regulation of Pectin and Alginate Degradation

The expression of the enzymes involved in pectin and alginate degradation is tightly regulated to ensure efficient carbon source utilization. A key regulator in many bacteria is the transcriptional repressor KdgR.[5][17] In the absence of pectin or alginate degradation products, KdgR binds to the promoter regions of the genes encoding the catabolic enzymes, repressing their transcription. The intracellular accumulation of KDG acts as an inducer, binding to KdgR and causing a conformational change that leads to its dissociation from the DNA, thereby de-repressing the expression of the degradation machinery.[5][17] This regulatory mechanism allows the bacterium to rapidly respond to the availability of these polysaccharides in its environment.

Experimental Methodologies

The study of KDG-centric metabolic pathways relies on robust and accurate methods for measuring enzyme activity and quantifying key metabolites.

Protocol for Measuring KDG Kinase Activity

This protocol describes a coupled enzymatic assay to determine KDG kinase activity by measuring the rate of ADP production.

Principle: The production of ADP by KDG kinase is coupled to the oxidation of NADH by pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the KDG kinase activity.

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM KCl

-

ATP solution: 100 mM in water

-

KDG solution: 50 mM in water

-

Phosphoenolpyruvate (PEP) solution: 50 mM in water

-

NADH solution: 10 mM in assay buffer

-

Pyruvate Kinase (PK): ~500 units/mL

-

Lactate Dehydrogenase (LDH): ~1000 units/mL

-

Enzyme sample (cell lysate or purified KDG kinase)

Procedure:

-

Prepare a reaction mixture in a 1 mL cuvette containing:

-

800 µL Assay Buffer

-

50 µL ATP solution (final concentration 5 mM)

-

20 µL PEP solution (final concentration 1 mM)

-

20 µL NADH solution (final concentration 0.2 mM)

-

5 µL PK

-

5 µL LDH

-

-

Add a suitable amount of the enzyme sample to the cuvette and mix gently.

-

Incubate at the desired temperature (e.g., 37°C) for 5 minutes to allow for the consumption of any contaminating ADP.

-

Initiate the reaction by adding 100 µL of KDG solution (final concentration 5 mM).

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of KDG kinase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of ADP per minute under the specified conditions.

Protocol for Measuring KDPG Aldolase Activity

This protocol describes a coupled enzymatic assay to determine KDPG aldolase activity by measuring the rate of pyruvate formation.

Principle: The pyruvate produced from the cleavage of KDPG by KDPG aldolase is reduced to lactate by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH. The decrease in absorbance at 340 nm is monitored.[18]

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂

-

KDPG solution: 20 mM in water

-

NADH solution: 10 mM in assay buffer

-

Lactate Dehydrogenase (LDH): ~1000 units/mL

-

Enzyme sample (cell lysate or purified KDPG aldolase)

Procedure:

-

Prepare a reaction mixture in a 1 mL cuvette containing:

-

850 µL Assay Buffer

-

50 µL NADH solution (final concentration 0.5 mM)

-

5 µL LDH

-

-

Add a suitable amount of the enzyme sample to the cuvette and mix.

-

Incubate at the desired temperature for 2 minutes.

-

Initiate the reaction by adding 100 µL of KDPG solution (final concentration 2 mM).

-

Immediately monitor the decrease in absorbance at 340 nm.

-

Calculate the rate of pyruvate formation as described for the KDG kinase assay.

Protocol for Quantification of KDG using the Thiobarbituric Acid (TBA) Assay

Principle: The thiobarbituric acid (TBA) assay is a colorimetric method for the detection and quantification of KDG. KDG is first oxidized to form a β-formyl pyruvic acid, which then reacts with TBA to produce a pink-colored adduct with an absorbance maximum at 548 nm.[19]

Reagents:

-

0.025 M Periodic acid in 0.125 N H₂SO₄

-

2% Sodium arsenite in 0.5 N HCl

-

0.3% Thiobarbituric acid (TBA), pH 2.0

-

KDG standards (0.1 to 1 mM)

-

Sample containing KDG

Procedure:

-

To 0.5 mL of the sample (or standard), add 0.25 mL of the periodic acid solution.

-

Incubate at room temperature for 20 minutes.

-

Add 0.5 mL of the sodium arsenite solution to stop the reaction. Mix until the yellow color of iodine disappears.

-

Add 2 mL of the TBA solution.

-

Heat the mixture in a boiling water bath for 15 minutes.

-

Cool the samples to room temperature.

-

Measure the absorbance at 548 nm.

-

Construct a standard curve using the KDG standards and determine the concentration of KDG in the samples.

The following diagram illustrates the general workflow for enzyme activity assays.

Caption: General Workflow for Coupled Enzymatic Activity Assays.

Applications in Biotechnology and Drug Development

A thorough understanding of the KDG-centric degradation pathways for pectin and alginate opens up numerous avenues for biotechnological and pharmaceutical innovation.

-

Biofuel Production: Engineered microorganisms capable of efficiently degrading pectin and alginate can be used to convert biomass from agricultural waste and marine algae into biofuels like ethanol.[5][7]

-

Bioremediation: Microorganisms with enhanced pectin and alginate degradation capabilities can be employed for the bioremediation of environments contaminated with plant and algal biomass.

-

Drug Development: The enzymes in these pathways, particularly those from pathogenic microorganisms, represent potential targets for the development of novel antimicrobial agents. For instance, inhibiting pectin degradation in phytopathogens could be a strategy to control plant diseases.[17]

-

Prebiotics and Gut Health: Pectin and alginate-derived oligosaccharides can act as prebiotics, promoting the growth of beneficial gut bacteria. Understanding their degradation pathways is crucial for designing effective prebiotics.[20]

Conclusion

This compound stands as a testament to the elegance and efficiency of microbial metabolism, serving as a central hub for the degradation of the structurally diverse polysaccharides, pectin and alginate. The convergence of these catabolic pathways on KDG highlights a key strategy for metabolic streamlining in microorganisms. The detailed understanding of the enzymes and regulatory networks governing these pathways not only deepens our knowledge of microbial carbon metabolism but also provides a powerful toolkit for the development of innovative solutions in biotechnology and medicine. The experimental protocols provided herein offer a starting point for researchers to further explore and harness the potential of these fascinating biological systems.

References

-

Wikipedia. 2-dehydro-3-deoxygluconokinase. [Link]

-

Biochemical and structural exploration of the catalytic capacity of Sulfolobus KDG aldolases. Portland Press. [Link]

-

ResearchGate. Curated pectin and alginate degradation pathways The pectin... | Download Scientific Diagram. [Link]

-

ResearchGate. Fig. 2 Bacterial pathways for hexuronate catabolism through... [Link]

-

National Institutes of Health. Identification of 2-keto-3-deoxy-d-Gluconate Kinase and 2-keto-3-deoxy-d-Phosphogluconate Aldolase in an Alginate-Assimilating Bacterium, Flavobacterium sp. Strain UMI-01. [Link]

-

National Institutes of Health. Alginate Degradation: Insights Obtained through Characterization of a Thermophilic Exolytic Alginate Lyase. [Link]

-

Frontiers. Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus. [Link]

-

National Institutes of Health. Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus. [Link]

-

ResearchGate. Separation and quantification of 2-Keto-3-deoxy-gluconate (KDG) a major metabolite in pectin and alginate degradation pathways | Request PDF. [Link]

-

Wikipedia. Alteromonas macleodii. [Link]

-

bioRxiv. Separation and quantification of 2-Keto-3-deoxy-gluconate (KDG) a major metabolite in pectin and alginate degradation pathways. [Link]

-

American Society for Microbiology. Key Enzymes of the Semiphosphorylative Entner-Doudoroff Pathway in the Haloarchaeon Haloferax volcanii: Characterization of Glucose Dehydrogenase, Gluconate Dehydratase, and 2-Keto-3-Deoxy-6-Phosphogluconate Aldolase. [Link]

-

Frontiers. Comparison of Alginate Utilization Pathways in Culturable Bacteria Isolated From Arctic and Antarctic Marine Environments. [Link]

-

bioRxiv. Development and validation of an HPLC method to quantify 2-Keto-3-deoxy-gluconate (KDG) a major metabolite in pectin and alginate degradation pathways. [Link]

-

University of Toronto. Separation and quantification of 2-keto-3-deoxy-gluconate (KDG) a major metabolite in pectin and alginate degradation pathways. [Link]

-

National Institutes of Health. Biochemical Reconstruction of a Metabolic Pathway from a Marine Bacterium Reveals Its Mechanism of Pectin Depolymerization. [Link]

-

National Institutes of Health. Key Enzymes of the Semiphosphorylative Entner-Doudoroff Pathway in the Haloarchaeon Haloferax volcanii: Characterization of Glucose Dehydrogenase, Gluconate Dehydratase, and 2-Keto-3-Deoxy-6-Phosphogluconate Aldolase. [Link]

-

American Society for Microbiology. Degradation and Utilization of Alginate by Marine Pseudoalteromonas: a Review. [Link]

-

PubMed. Separation and quantification of 2-keto-3-deoxy-gluconate (KDG) a major metabolite in pectin and alginate degradation pathways. [Link]

-

ResearchGate. Effect of temperature on KDG kinase activity. | Download Scientific Diagram. [Link]

-

ResearchGate. (PDF) Key Enzymes of the Semiphosphorylative Entner-Doudoroff Pathway in the Haloarchaeon Haloferax volcanii: Characterization of Glucose Dehydrogenase, Gluconate Dehydratase, and 2-Keto-3-Deoxy-6-Phosphogluconate Aldolase. [Link]

-

ResearchGate. Kinetic parameters of KDG-aldolase Data were analysed using the direct... [Link]

-

National Institutes of Health. Carbon catabolite repression in pectin digestion by the phytopathogen Dickeya dadantii. [Link]

-

National Institutes of Health. Toward Understanding the Alginate Catabolism in Microbulbifer sp. ALW1 by Proteomics Profiling. [Link]

-

RCSB PDB. 1W37: this compound(KDG) aldolase of Sulfolobus solfataricus. [Link]

-

ResearchGate. One-step synthesis of 2-keto-3-deoxy-D-gluconate by biocatalytic dehydration of D-gluconate | Request PDF. [Link]

-

PubMed. Identification of a dimeric KDG aldolase from Agrobacterium tumefaciens. [Link]

-

National Institutes of Health. This compound 6-Phosphate Aldolase Mutants of Escherichia coli. [Link]

-

ResearchGate. (PDF) Alginate's ability to prevent metabolic illnesses, the degradation of the gut's protective layer, and alginate‐based encapsulation methods. [Link]

-

Structure-Related Gelling of Pectins and Linking with Other Natural Compounds: A Review. MDPI. [Link]

Sources

- 1. Alteromonas macleodii - Wikipedia [en.wikipedia.org]

- 2. Structure-Related Gelling of Pectins and Linking with Other Natural Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alginate Degradation: Insights Obtained through Characterization of a Thermophilic Exolytic Alginate Lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemical Reconstruction of a Metabolic Pathway from a Marine Bacterium Reveals Its Mechanism of Pectin Depolymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. journals.asm.org [journals.asm.org]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. Identification of 2-keto-3-deoxy-d-Gluconate Kinase and 2-keto-3-deoxy-d-Phosphogluconate Aldolase in an Alginate-Assimilating Bacterium, Flavobacterium sp. Strain UMI-01 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 2-dehydro-3-deoxygluconokinase - Wikipedia [en.wikipedia.org]

- 15. This compound 6-Phosphate Aldolase Mutants of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biochemical and structural exploration of the catalytic capacity of Sulfolobus KDG aldolases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Carbon catabolite repression in pectin digestion by the phytopathogen Dickeya dadantii - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Key Enzymes of the Semiphosphorylative Entner-Doudoroff Pathway in the Haloarchaeon Haloferax volcanii: Characterization of Glucose Dehydrogenase, Gluconate Dehydratase, and 2-Keto-3-Deoxy-6-Phosphogluconate Aldolase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

A Technical Guide to 2-Keto-3-Deoxygluconate: The Pivotal Intermediate of the Entner-Doudoroff Pathway

This guide provides an in-depth exploration of 2-keto-3-deoxygluconate (KDG) and its phosphorylated form, 2-keto-3-deoxy-6-phosphogluconate (KDPG), the cornerstone intermediates of the Entner-Doudoroff (ED) pathway. This pathway represents a critical alternative to glycolysis for carbohydrate metabolism in a wide array of microorganisms.[1][2] We will dissect the biochemical intricacies of KDG/KDPG formation and cleavage, the sophisticated enzymatic machinery involved, its physiological relevance, and the robust methodologies employed for its investigation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital metabolic hub.

Introduction: The Entner-Doudoroff Pathway and the Centrality of KDPG

Discovered in 1952 by Michael Doudoroff and Nathan Entner, the Entner-Doudoroff pathway is a primary route for glucose catabolism, particularly in Gram-negative bacteria such as Pseudomonas, Azotobacter, and Rhizobium, though its presence is also noted in some Gram-positive bacteria, archaea, and even plants.[1][3][4][5] Unlike the more familiar Embden-Meyerhof-Parnas (EMP) pathway (glycolysis), the ED pathway is characterized by a unique set of enzymatic reactions that converge on the formation and subsequent cleavage of KDPG.[1][4][6]

The overall stoichiometry of the canonical ED pathway yields one molecule of ATP, one NADH, and one NADPH for every molecule of glucose oxidized.[1][3][4] This differs from the two ATP and two NADH molecules generated in glycolysis.[1] The production of NADPH is a distinguishing feature, providing essential reducing power for various biosynthetic processes. The pathway's efficiency, requiring a lower protein investment compared to glycolysis, makes it advantageous for organisms in specific environmental niches.[3]

At the heart of this pathway lies the six-carbon intermediate, 2-keto-3-deoxy-6-phosphogluconate (KDPG). Its formation and subsequent aldol cleavage into pyruvate and glyceraldehyde-3-phosphate are the defining steps of this metabolic route.[3][7] Understanding the biochemistry of KDPG is therefore fundamental to comprehending the regulation, flux, and overall physiological significance of the ED pathway.

The Biochemical Core: Metabolism of 2-Keto-3-Deoxy-6-Phosphogluconate (KDPG)

The canonical ED pathway initiates with the phosphorylation of glucose to glucose-6-phosphate, which is then oxidized to 6-phosphogluconate.[3][4] The subsequent steps are unique to this pathway and lead to the formation and catabolism of KDPG.

Formation of KDPG: The Role of 6-Phosphogluconate Dehydratase (Edd)

The first committed step of the ED pathway is the dehydration of 6-phosphogluconate to form KDPG.[4][8] This reaction is catalyzed by the enzyme 6-phosphogluconate dehydratase (Edd) .

-

Reaction: 6-phosphogluconate ⇌ 2-keto-3-deoxy-6-phosphogluconate (KDPG) + H₂O

The enzymatic synthesis of KDPG is a critical control point. The availability of KDPG has historically been a limiting factor for in-depth biochemical studies, but recent advancements in the biocatalytic production using enzymes like 6-phosphogluconate dehydratase from Caulobacter crescentus have made gram-scale synthesis feasible.[9][10]

Cleavage of KDPG: The Action of KDPG Aldolase (Eda)

The defining reaction of the ED pathway is the reversible, stereospecific retro-aldol cleavage of KDPG into a three-carbon pyruvate molecule and a three-carbon glyceraldehyde-3-phosphate (G3P) molecule.[7][11][12] This is catalyzed by 2-keto-3-deoxy-6-phosphogluconate aldolase (KDPG aldolase or Eda) .

-

Reaction: 2-keto-3-deoxy-6-phosphogluconate (KDPG) ⇌ Pyruvate + D-glyceraldehyde-3-phosphate

Glyceraldehyde-3-phosphate then enters the lower stages of the EMP pathway to be further metabolized to pyruvate, generating ATP and NADH.[1][3][4]

The KDPG Aldolase Mechanism: A Class I Aldolase

KDPG aldolase is a Class I aldolase, meaning its catalytic mechanism involves the formation of a Schiff base intermediate with a lysine residue in the active site.[11][13][14] The structure of KDPG aldolase, typically an α/β barrel, has been elucidated through crystallographic studies.[11][14] The mechanism involves the following key steps:

-

Nucleophilic attack by an active site lysine on the keto group of KDPG to form a carbinolamine intermediate.[13]

-

Dehydration to form a protonated Schiff base.

-

Aldol cleavage to release glyceraldehyde-3-phosphate and form an enamine intermediate with pyruvate.

-

Hydrolysis of the Schiff base to release pyruvate and regenerate the free enzyme.[11]

Key catalytic residues, such as a glutamate that acts as a general acid/base catalyst, are crucial for this process.[11][13]

Variations of the Entner-Doudoroff Pathway

While the canonical pathway involves phosphorylated intermediates, several variations exist, particularly in archaea. These modified pathways still feature a this compound intermediate, highlighting its central role.

-

Non-phosphorylative ED Pathway: In this variation, glucose is oxidized to gluconate and then dehydrated to this compound (KDG). KDG is then cleaved by a KDG-specific aldolase into pyruvate and glyceraldehyde.[15]

-

Semiphosphorylative ED Pathway: This pathway also begins with the formation of KDG from gluconate. However, KDG is then phosphorylated by a KDG kinase to form KDPG, which is subsequently cleaved by KDPG aldolase, merging with the canonical pathway.[3][15]

These variations demonstrate the metabolic flexibility of microorganisms in adapting their central carbon metabolism to different environmental conditions.

Physiological Significance and Regulation

The ED pathway is not merely a redundant alternative to glycolysis; it serves specific and vital roles in the organisms that possess it.

-

Metabolic Efficiency: The ED pathway requires fewer enzymes than glycolysis, representing a lower protein synthesis cost for the cell.[3]

-

NADPH Production: The generation of NADPH is crucial for anabolic reactions and for combating oxidative stress.

-

Catabolism of Sugar Acids: In many bacteria, including E. coli, the ED pathway is essential for the catabolism of sugar acids like gluconate, which can be important nutrient sources in specific environments like the mammalian gut.[16]

-

Pathogenicity: In some pathogenic bacteria, such as Vibrio cholerae, the ED pathway is obligatory for gluconate utilization and contributes to virulence.[17] Similarly, it is upregulated in Pseudomonas aeruginosa during urinary tract infections.[18]

The regulation of the ED pathway is complex and can occur at both the genetic and enzymatic levels. In E. coli, the genes of the ED pathway are induced in the presence of gluconate.[16] Metabolic flux analysis has been instrumental in understanding the in vivo operation and regulation of the ED pathway, revealing, for instance, a cyclic mode of operation in Pseudomonas aeruginosa to modulate NADPH generation.[19][20]

Experimental Protocols and Methodologies

The study of KDG and the ED pathway relies on a variety of robust biochemical and analytical techniques.

Enzymatic Assay of KDPG Aldolase

This protocol provides a method for determining the activity of KDPG aldolase by measuring the formation of KDPG from pyruvate and glyceraldehyde-3-phosphate.

Principle: The formation of KDPG, a β-keto acid, can be monitored spectrophotometrically. A common method involves a coupled assay where the consumption of NADH is measured. However, a direct assay measuring KDPG formation is also possible using the thiobarbituric acid (TBA) reaction, which forms a colored adduct with KDG.[21]

Materials:

-

Tris-HCl buffer (pH 8.0)

-

Pyruvate

-

D-glyceraldehyde-3-phosphate (G3P)

-

Purified KDPG aldolase

-

Thiobarbituric acid (TBA) reagent

-

Trichloroacetic acid (TCA)

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, pyruvate, and G3P.

-

Initiate the reaction by adding a known amount of purified KDPG aldolase.

-

Incubate at a controlled temperature (e.g., 37°C) for a specific time.

-

Stop the reaction by adding TCA.

-

Centrifuge to remove precipitated protein.

-

To the supernatant, add TBA reagent and heat to develop the color.

-

Measure the absorbance at the appropriate wavelength (e.g., 548 nm).

-

Calculate the amount of KDPG formed using a standard curve.

Causality: The choice of a discontinuous assay with TBA allows for the direct measurement of the product, KDPG, avoiding potential interference from coupled enzyme systems. The use of TCA to stop the reaction ensures a precise time point for the measurement.

Quantification of KDG by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a sensitive method for the quantification of KDG in biological samples.[22][23]

Principle: KDG contains a 2-oxo-acid group that can be derivatized with o-phenylenediamine (oPD) to form a fluorescent and UV-active adduct.[22][23] This allows for highly sensitive detection and quantification by HPLC with fluorescence or photometric detectors.

Materials:

-

o-phenylenediamine (oPD)

-

Acetonitrile (ACN), HPLC grade

-

Trifluoroacetic acid (TFA), HPLC grade

-

KDG standard

-

Internal standard (e.g., 5-keto-4-deoxyuronate)

-

C18 reverse-phase HPLC column

Procedure:

-

Sample Preparation: Extract metabolites from cells or biological fluids.

-

Derivatization: Mix the sample with oPD solution and incubate to form the fluorescent adduct.

-

HPLC Analysis:

-

Inject the derivatized sample onto a C18 column.

-

Elute with a gradient of acetonitrile and water containing trifluoroacetic acid.

-

Detect the KDG-oPD adduct using a fluorescence detector (e.g., Ex: 340 nm, Em: 410 nm) or a UV detector.

-

-

Quantification: Calculate the concentration of KDG based on the peak area relative to the internal standard and a standard curve.

Self-Validation: The use of an internal standard corrects for variations in sample preparation and injection volume. The optimization of the HPLC gradient is crucial to separate KDG from structurally similar molecules.[22][23]

Visualization of the Entner-Doudoroff Pathway and Experimental Workflow

Diagram of the Entner-Doudoroff Pathway

Sources

- 1. Entner–Doudoroff pathway - Wikipedia [en.wikipedia.org]

- 2. The Entner-Doudoroff pathway: history, physiology and molecular biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. davuniversity.org [davuniversity.org]

- 5. pnas.org [pnas.org]

- 6. ocm.govtsciencecollegedurg.ac.in [ocm.govtsciencecollegedurg.ac.in]

- 7. ou.edu [ou.edu]

- 8. edscl.in [edscl.in]

- 9. Frontiers | Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus [frontiersin.org]

- 10. Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism of the Class I KDPG aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 13. Covalent intermediate trapped in 2-keto-3-deoxy-6- phosphogluconate (KDPG) aldolase structure at 1.95-Å resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 14. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 15. The Nonphosphorylative Entner-Doudoroff Pathway in the Thermoacidophilic Euryarchaeon Picrophilus torridus Involves a Novel this compound- Specific Aldolase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Physiology, Biochemistry and Molecular Genetics of Entner-Doudoroff Metabolism in Escherichia coli | National Agricultural Library [nal.usda.gov]

- 17. The Entner-Doudoroff Pathway Is Obligatory for Gluconate Utilization and Contributes to the Pathogenicity of Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Characterization of the Entner-Doudoroff pathway in Pseudomonas aeruginosa catheter-associated urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]

- 19. proceedings.science [proceedings.science]

- 20. biorxiv.org [biorxiv.org]

- 21. journals.asm.org [journals.asm.org]

- 22. PrimoVeNde [librarysearch.library.utoronto.ca]

- 23. Separation and quantification of 2-keto-3-deoxy-gluconate (KDG) a major metabolite in pectin and alginate degradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Properties of 2-Keto-3-deoxygluconate Aldolase

Introduction

2-Keto-3-deoxygluconate (KDG) aldolase, also known as 2-oxo-3-deoxygluconate aldolase, is a pivotal enzyme in carbohydrate metabolism.[1] Primarily recognized for its role in the Entner-Doudoroff (ED) pathway, a metabolic route for glucose catabolism distinct from glycolysis, KDG aldolase has garnered significant interest from researchers, scientists, and drug development professionals.[2][3][4] Its catalytic prowess in forming and cleaving carbon-carbon bonds, coupled with the thermostability of homologs from extremophilic organisms, presents a compelling case for its application in biocatalysis and synthetic organic chemistry.[1][5]

This guide provides a comprehensive overview of the core biochemical properties of KDG aldolase. It is designed to furnish researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively study and leverage this versatile enzyme. We will delve into its structural characteristics, catalytic mechanism, substrate promiscuity, and the experimental protocols essential for its characterization.

Structural and Mechanistic Framework

Overall Architecture

KDG aldolase is a member of the N-acetylneuraminate lyase (NAL) subfamily and typically exists as a tetrameric protein.[1][6] Structural studies have revealed that bacterial KDG aldolases generally adopt an (α/β)8 barrel fold, a common structural motif for Class I aldolases.[4] This architecture provides a stable scaffold for the active site, which is located on the carboxylic side of the barrel.[7]

Catalytic Mechanism: A Class I Aldolase

KDG aldolase operates via a Class I Schiff-base mechanism, which does not require a metal cofactor.[1][2][8] The catalytic cycle is initiated by the formation of a Schiff base (or protonated imine) between the keto group of the substrate and the ε-amino group of a conserved lysine residue within the active site.[3][9] This covalent intermediate is crucial for the subsequent aldol cleavage or condensation reaction.

The reversible reaction catalyzed by KDG aldolase is the cleavage of this compound (KDG) into pyruvate and D-glyceraldehyde.[4][6][10] In the reverse condensation reaction, the enzyme stereoselectively forms a carbon-carbon bond between pyruvate and an aldehyde acceptor.[1]

Caption: Role of KDG aldolase in the non-phosphorylative Entner-Doudoroff pathway.

Biochemical Characterization: A Methodological Approach

A thorough understanding of KDG aldolase necessitates robust experimental characterization. The following sections outline key experimental protocols and considerations.

Enzyme Purification

Modern biochemical studies of KDG aldolase typically rely on recombinant protein expression. The gene encoding the aldolase is cloned into an expression vector, often with a polyhistidine tag, and overexpressed in a host organism like Escherichia coli. [1][11] Experimental Protocol: Recombinant Expression and Purification of His-tagged KDG Aldolase

-

Transformation: Transform E. coli BL21(DE3) cells with the expression plasmid containing the KDG aldolase gene.

-

Culture Growth: Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-